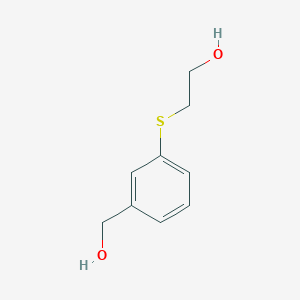

2-(3-(Hydroxymethyl)phenylthio)ethanol

Beschreibung

2-(3-(Hydroxymethyl)phenylthio)ethanol is a sulfur-containing aromatic alcohol with the molecular formula C₉H₁₂O₂S. Its structure comprises a hydroxymethyl (-CH₂OH) group at the meta position (3-position) of a phenyl ring connected via a thioether (-S-) linkage to an ethanol moiety.

The hydroxymethyl group enhances solubility in polar solvents and may influence biological activity, as seen in antimicrobial studies of structurally related compounds .

Eigenschaften

Molekularformel |

C9H12O2S |

|---|---|

Molekulargewicht |

184.26 g/mol |

IUPAC-Name |

2-[3-(hydroxymethyl)phenyl]sulfanylethanol |

InChI |

InChI=1S/C9H12O2S/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6,10-11H,4-5,7H2 |

InChI-Schlüssel |

KDAWSASJYRIWKE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)SCCO)CO |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

The following compounds share structural or functional similarities with 2-(3-(Hydroxymethyl)phenylthio)ethanol:

Physical and Chemical Properties

- Solubility: The hydroxymethyl group in 2-(3-(Hydroxymethyl)phenylthio)ethanol likely increases water solubility compared to non-polar analogs like 2-[(3-Chlorophenyl)thio]ethanol . Thiophene-based analogs (e.g., 2-(3-Thienyl)ethanol) exhibit lower polarity due to the heterocyclic ring, reducing aqueous solubility .

- Reactivity: The thioether group in the target compound is susceptible to oxidation, forming sulfoxides or sulfones, a property shared with 2-[(3-Chlorophenyl)thio]ethanol . Hydroxymethyl-substituted derivatives (e.g., 2-(2-(hydroxymethyl)phenyl)ethanol) undergo esterification or etherification reactions, enabling derivatization for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.